molecular formula C20H14N2O7 B10878489 Benzyl 4-(2,4-dinitrophenoxy)benzoate

Benzyl 4-(2,4-dinitrophenoxy)benzoate

Cat. No.: B10878489
M. Wt: 394.3 g/mol
InChI Key: CZRBNMYEINEXAW-UHFFFAOYSA-N
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Description

Benzyl 4-(2,4-dinitrophenoxy)benzoate is an organic compound characterized by its complex aromatic structure It consists of a benzyl group attached to a benzoate moiety, which is further substituted with a 2,4-dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2,4-dinitrophenoxy)benzoate typically involves the esterification of 4-(2,4-dinitrophenoxy)benzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The process involves the following steps:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2,4-dinitrophenoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenoxy ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2,4-dinitrophenoxy)benzoic acid and benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Reduction: Benzyl 4-(2,4-diaminophenoxy)benzoate.

    Hydrolysis: 4-(2,4-dinitrophenoxy)benzoic acid and benzyl alcohol.

Scientific Research Applications

Chemistry

In organic chemistry, Benzyl 4-(2,4-dinitrophenoxy)benzoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. The nitro groups can be modified to create bioactive molecules with therapeutic properties.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and resins. Its aromatic structure contributes to the thermal stability and mechanical properties of these materials.

Mechanism of Action

The mechanism by which Benzyl 4-(2,4-dinitrophenoxy)benzoate exerts its effects depends on the specific reaction or application. For instance, in nucleophilic substitution reactions, the electron-withdrawing nitro groups activate the phenoxy ring towards nucleophilic attack. In reduction reactions, the nitro groups are converted to amino groups, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxybenzoate: Lacks the nitro groups, making it less reactive in nucleophilic substitution reactions.

    4-(2,4-Dinitrophenoxy)benzoic acid: Contains a carboxylic acid group instead of the ester, affecting its solubility and reactivity.

    Benzyl 4-(2,4-diaminophenoxy)benzoate: The reduced form of Benzyl 4-(2,4-dinitrophenoxy)benzoate, with amino groups instead of nitro groups.

Uniqueness

This compound is unique due to the presence of both benzyl and 2,4-dinitrophenoxy groups. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H14N2O7

Molecular Weight

394.3 g/mol

IUPAC Name

benzyl 4-(2,4-dinitrophenoxy)benzoate

InChI

InChI=1S/C20H14N2O7/c23-20(28-13-14-4-2-1-3-5-14)15-6-9-17(10-7-15)29-19-11-8-16(21(24)25)12-18(19)22(26)27/h1-12H,13H2

InChI Key

CZRBNMYEINEXAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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